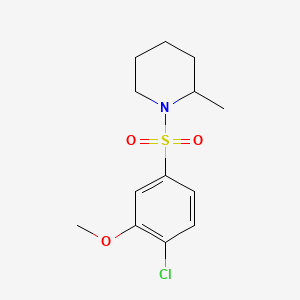amine CAS No. 1155620-67-9](/img/structure/B602933.png)
[(4-Cyclohexylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-Cyclohexylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine is a chemical compound with the molecular formula C16H25NO3S. This compound is characterized by the presence of a cyclohexyl group, a benzenesulfonamide moiety, and a hydroxymethylpropyl substituent. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of [(4-Cyclohexylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine may involve large-scale batch reactions using automated reactors. The process includes rigorous purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[(4-Cyclohexylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The benzenesulfonamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 4-cyclohexyl-N-[1-(carboxymethyl)propyl]benzenesulfonamide.
Reduction: Formation of 4-cyclohexyl-N-[1-(hydroxymethyl)propyl]benzeneamine.
Substitution: Formation of various substituted benzenesulfonamides.
Applications De Recherche Scientifique
[(4-Cyclohexylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of [(4-Cyclohexylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved may include signal transduction pathways that regulate cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-cyclohexyl-N’-[1-(hydroxymethyl)propyl]urea: Similar structure but with a urea moiety instead of a sulfonamide.
4-cyclohexyl-N-[1-(hydroxymethyl)propyl]benzeneamine: Similar structure but with an amine group instead of a sulfonamide.
Uniqueness
[(4-Cyclohexylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine is unique due to its combination of a cyclohexyl group, a benzenesulfonamide moiety, and a hydroxymethylpropyl substituent. This unique structure allows it to interact with a wide range of molecular targets, making it valuable in various scientific research applications.
Propriétés
IUPAC Name |
4-cyclohexyl-N-(1-hydroxybutan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3S/c1-2-15(12-18)17-21(19,20)16-10-8-14(9-11-16)13-6-4-3-5-7-13/h8-11,13,15,17-18H,2-7,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEQTXSNQJNNON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NS(=O)(=O)C1=CC=C(C=C1)C2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B602853.png)

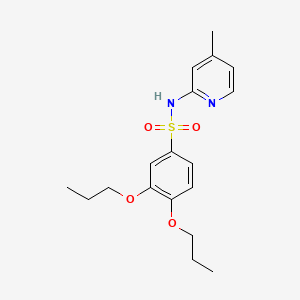
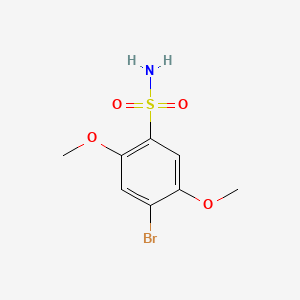
![[(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B602860.png)

![(4-Hydroxyphenyl)[(4-methoxynaphthyl)sulfonyl]amine](/img/structure/B602865.png)
amine](/img/structure/B602866.png)
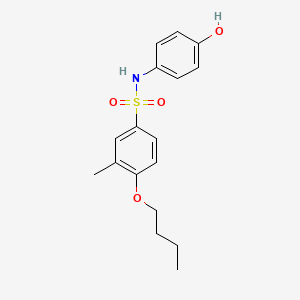
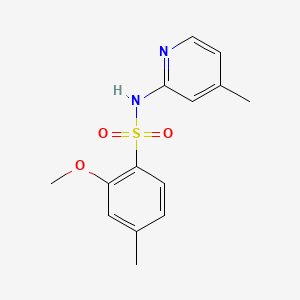
![1-[(4-Butoxy-3-methylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B602870.png)
![4-Methyl-1-[(3-methyl-4-propoxyphenyl)sulfonyl]piperidine](/img/structure/B602871.png)
